molecular formula C10H11Br2I B12842071 2,6-Dibromo-4-n-butyliodobenzene

2,6-Dibromo-4-n-butyliodobenzene

Cat. No.: B12842071
M. Wt: 417.91 g/mol
InChI Key: PDFBKMDPONGABY-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-n-butyliodobenzene: is an organic compound with the molecular formula C10H11Br2I . This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring, along with a butyl group. It is a polysubstituted benzene derivative, which makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-n-butyliodobenzene typically involves the bromination and iodination of a benzene derivative. One common method is the electrophilic aromatic substitution where bromine and iodine are introduced to the benzene ring in the presence of catalysts like FeBr3 for bromination and I2 with an oxidizing agent for iodination .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process often includes:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Benzenes: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a substrate in various catalytic reactions.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique substituents.

Industry:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-n-butyliodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating various substitution and coupling reactions .

Comparison with Similar Compounds

  • 2,6-Dibromo-4-nitroaniline
  • 2,6-Dibromo-4-(trifluoromethyl)aniline
  • 2,6-Dibromo-4-phenoxyphenol

Comparison:

Properties

Molecular Formula

C10H11Br2I

Molecular Weight

417.91 g/mol

IUPAC Name

1,3-dibromo-5-butyl-2-iodobenzene

InChI

InChI=1S/C10H11Br2I/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3

InChI Key

PDFBKMDPONGABY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C(=C1)Br)I)Br

Origin of Product

United States

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